For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 2-Ethyl-4-methylpentanoic Acid
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2-Ethyl-4-methylpentanoic acid (CAS No. 108-81-6).[1][2][3] As a branched-chain carboxylic acid, its molecular structure dictates a unique set of physicochemical characteristics that are critical for its application in chemical synthesis, pharmaceuticals, and materials science.[4] This document collates and interprets data on its appearance, molecular weight, boiling point, density, solubility, and acidity (pKa), supported by insights into the underlying chemical principles. Furthermore, generalized experimental workflows for its synthesis and the determination of key physical properties are presented to provide practical context for laboratory professionals.
Introduction: Understanding 2-Ethyl-4-methylpentanoic Acid
2-Ethyl-4-methylpentanoic acid, an organic compound with the molecular formula C8H16O2, is a notable member of the branched-chain carboxylic acid family.[1][4] Its structure, featuring an ethyl group at the alpha-position and a methyl group at the gamma-position relative to the carboxyl group, imparts specific steric and electronic effects that influence its physical behavior and reactivity.[5] These characteristics are of significant interest in various fields, including the development of biodegradable lubricants and as a precursor for polymers and other chemical intermediates.[4] A thorough understanding of its physical properties is paramount for optimizing reaction conditions, purification processes, and formulation development.
Molecular Structure and Isomerism
The IUPAC name for this compound is 2-ethyl-4-methylpentanoic acid.[2] The presence of a chiral center at the second carbon atom (the alpha-carbon) means that it can exist as a racemic mixture of (R)- and (S)-enantiomers.[3] Unless otherwise specified, the properties discussed in this guide refer to the racemic mixture.
Caption: 2D representation of 2-Ethyl-4-methylpentanoic acid's structure.
Core Physical Properties
The physical state and behavior of 2-Ethyl-4-methylpentanoic acid are dictated by intermolecular forces, molecular weight, and its branched structure.
Appearance and State
At room temperature, 2-Ethyl-4-methylpentanoic acid exists as a colorless to yellow, oily liquid.[4][6] It possesses a characteristic odor typical of organic acids.[4] The liquid state at ambient conditions is a direct consequence of its branched structure, which disrupts efficient crystal lattice packing that would otherwise favor a solid state.[4]
Molecular Weight and Formula
The fundamental identity of this compound is defined by its molecular formula and weight.
Boiling Point
The boiling point of 2-Ethyl-4-methylpentanoic acid is relatively high, a characteristic feature of carboxylic acids. This is primarily due to the formation of strong intermolecular hydrogen bonds between the carboxyl groups of adjacent molecules.[7][8] These interactions require significant thermal energy to overcome, resulting in an elevated boiling point compared to other organic compounds of similar molecular weight.[4][8]
Different sources report slightly varying boiling points, which is common due to experimental conditions. The reported ranges are:
The branched nature of the molecule also contributes to its boiling point when compared to its linear isomers.[4]
Density
The density of 2-Ethyl-4-methylpentanoic acid is reported to be approximately 0.9 ± 0.1 g/cm³.[4] This value is less than that of water, which is consistent with its predominantly hydrocarbon character.[4]
Solubility Profile
The solubility of 2-Ethyl-4-methylpentanoic acid is a reflection of its amphiphilic nature, possessing both a polar carboxylic acid head and a nonpolar hydrocarbon tail.
-
In Water: It exhibits limited solubility in water.[4] While the carboxylic acid group can form hydrogen bonds with water, the large, nonpolar C8 alkyl chain is hydrophobic, which dominates and restricts miscibility.[4][9][10][11]
-
In Organic Solvents: The compound is highly soluble in common organic solvents such as chloroform and methanol.[4][6][12] This is due to the favorable London dispersion forces and dipole-dipole interactions between the nonpolar alkyl chain and the organic solvent molecules.
Acidity (pKa)
The pKa is a measure of the acidity of the carboxylic proton. For 2-Ethyl-4-methylpentanoic acid, the predicted pKa is approximately 4.82 ± 0.21.[3][6] This value is typical for an aliphatic carboxylic acid and indicates that it is a weak acid.[7] In an aqueous solution, it will exist in equilibrium between its protonated (acidic) form and its deprotonated (carboxylate) form.
Summary of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 108-81-6 | [1][2][3] |
| Molecular Formula | C8H16O2 | [1][4] |
| Molecular Weight | 144.21 g/mol | [1][4] |
| Appearance | Colorless to yellow oily liquid | [4][6] |
| Boiling Point | 213-230.6 °C at 760 mmHg | [1][4][6] |
| Density | ~0.9 g/cm³ | [4] |
| Solubility in Water | Limited | [4] |
| Solubility in Organics | High (e.g., Chloroform, Methanol) | [4][6][12] |
| pKa (Predicted) | 4.82 ± 0.21 | [3][6] |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 2-Ethyl-4-methylpentanoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, can confirm the presence of the characteristic functional groups: a broad O-H stretch from the carboxylic acid and a sharp C=O stretch from the carbonyl group.[2]
Experimental Protocols: A Generalized Approach
While specific, detailed protocols are often proprietary or published within specific research articles, the following sections outline the generally accepted methodologies for the synthesis and physical property determination of compounds like 2-Ethyl-4-methylpentanoic acid.
Synthesis via Malonic Ester Alkylation
A common and versatile method for synthesizing substituted carboxylic acids is the malonic ester synthesis.[13][14] This pathway allows for the controlled introduction of alkyl groups.
Workflow:
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.
-
First Alkylation: The enolate is reacted with a primary alkyl halide, in this case, isobutyl bromide, via an SN2 reaction to introduce the 4-methylpentyl precursor chain.
-
Second Alkylation: The resulting mono-alkylated malonic ester is deprotonated again with a strong base and subsequently reacted with a second alkyl halide, ethyl iodide, to introduce the ethyl group at the alpha-position.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is then subjected to acidic hydrolysis, which converts the ester groups to carboxylic acids. Gentle heating then promotes the decarboxylation of the geminal diacid, yielding the final product, 2-Ethyl-4-methylpentanoic acid.
Caption: Generalized workflow for the synthesis of 2-Ethyl-4-methylpentanoic acid.
Determination of Boiling Point
The boiling point can be accurately determined using standard laboratory techniques.
Workflow:
-
Apparatus Setup: A small amount of the purified liquid is placed in a distillation flask equipped with a thermometer and a condenser.
-
Heating: The flask is gently heated in a heating mantle or oil bath.
-
Observation: The temperature is recorded when the liquid begins to boil and a stable temperature is maintained as the vapor condenses and is collected.
-
Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) if the determination is carried out at a different pressure.
Safety and Handling
2-Ethyl-4-methylpentanoic acid is classified as a hazardous substance.[2]
-
Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It may also cause respiratory irritation.[2][5]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
The physical properties of 2-Ethyl-4-methylpentanoic acid are a direct reflection of its unique branched-chain carboxylic acid structure. Its liquid state at room temperature, high boiling point, and characteristic solubility profile are key parameters that inform its handling, purification, and application in various scientific and industrial contexts. The information presented in this guide serves as a foundational resource for professionals in research and development, enabling a more informed approach to the utilization of this versatile chemical compound.
References
- Buy 2-Ethyl-4-methylpentanoic acid | 108-81-6 - Smolecule. (2023-08-15).
- 108-81-6 2-ethyl-4-methylpentanoic acid - Echemi. (2024-08-24).
- Pentanoic acid,2-ethyl-4-methyl- - ChemBK.
- 2-Ethyl-4-methylpentanoic acid | C8H16O2 | CID 164536 - PubChem - NIH.
- 2-Ethyl-4-methylpentanoic acid 108-81-6 wiki - Guidechem.
- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives - Research and Reviews. (2023-03-24).
- Physical Properties of Carboxylic Acids | TSFX.
- Pentanoic acid,2-ethyl-4-methyl- CAS#: 108-81-6 - ChemicalBook.
- 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022-09-15).
- 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry - Lumen Learning.
- 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks.
- 2-Ethyl-4-methylpentanoic acid - 108-81-6 - Vulcanchem.
- Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis.
- Malonic ester synthesis (of carboxylic acids): - Online Chemistry notes. (2022-06-22).
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Ethyl-4-methylpentanoic acid | C8H16O2 | CID 164536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy 2-Ethyl-4-methylpentanoic acid | 108-81-6 [smolecule.com]
- 5. 2-Ethyl-4-methylpentanoic acid (108-81-6) for sale [vulcanchem.com]
- 6. chembk.com [chembk.com]
- 7. rroij.com [rroij.com]
- 8. tsfx.edu.au [tsfx.edu.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 11. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. Pentanoic acid,2-ethyl-4-methyl- CAS#: 108-81-6 [m.chemicalbook.com]
- 13. homework.study.com [homework.study.com]
- 14. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
